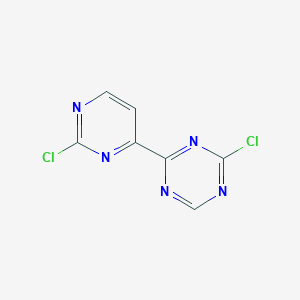![molecular formula C14H10ClN3O2 B8338079 4-[5-(3-Chloro-phenylamino)-[1,3,4]oxadiazol-2-yl]-phenol](/img/structure/B8338079.png)
4-[5-(3-Chloro-phenylamino)-[1,3,4]oxadiazol-2-yl]-phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[5-(3-Chloro-phenylamino)-[1,3,4]oxadiazol-2-yl]-phenol is a heterocyclic compound that contains an oxadiazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3-Chloro-phenylamino)-[1,3,4]oxadiazol-2-yl]-phenol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorophenylhydrazine with a suitable carboxylic acid derivative under acidic conditions to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
化学反应分析
Types of Reactions
4-[5-(3-Chloro-phenylamino)-[1,3,4]oxadiazol-2-yl]-phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinone derivatives, while substitution of the chlorine atom can result in various substituted phenyl derivatives .
科学研究应用
4-[5-(3-Chloro-phenylamino)-[1,3,4]oxadiazol-2-yl]-phenol has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The unique electronic properties of the oxadiazole ring make this compound useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of 4-[5-(3-Chloro-phenylamino)-[1,3,4]oxadiazol-2-yl]-phenol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .
相似化合物的比较
Similar Compounds
- 2-Amino-5-(4-chlorophenyl)-1,3,4-oxadiazole
- 2-Amino-5-phenyl-1,3,4-oxadiazole
- 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
Uniqueness
4-[5-(3-Chloro-phenylamino)-[1,3,4]oxadiazol-2-yl]-phenol is unique due to the presence of both the oxadiazole ring and the phenolic group, which impart distinct chemical and biological properties.
属性
分子式 |
C14H10ClN3O2 |
|---|---|
分子量 |
287.70 g/mol |
IUPAC 名称 |
4-[5-(3-chloroanilino)-1,3,4-oxadiazol-2-yl]phenol |
InChI |
InChI=1S/C14H10ClN3O2/c15-10-2-1-3-11(8-10)16-14-18-17-13(20-14)9-4-6-12(19)7-5-9/h1-8,19H,(H,16,18) |
InChI 键 |
AVFDMKUZYOTDES-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)NC2=NN=C(O2)C3=CC=C(C=C3)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
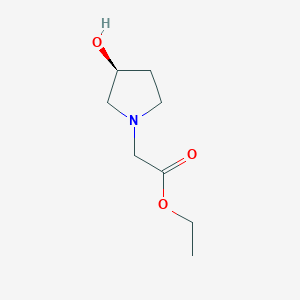
![3-[2-(3-Hydroxy-prop-1-ynyl)-thiophen-3-yl]-propionitrile](/img/structure/B8338025.png)
![6-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde](/img/structure/B8338038.png)
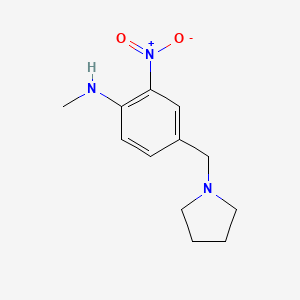
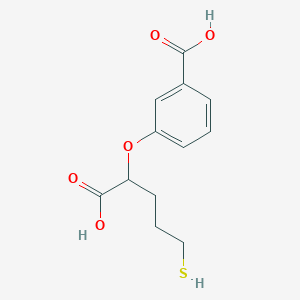
![{3-Chloroimidazo[1,2-a]pyridin-2-yl}methanol](/img/structure/B8338057.png)
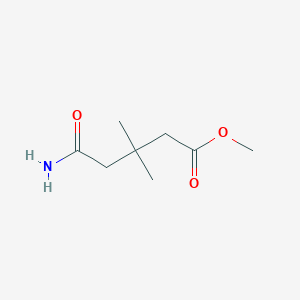
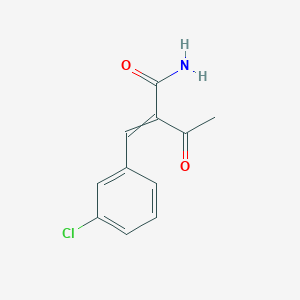
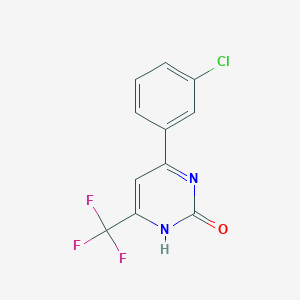
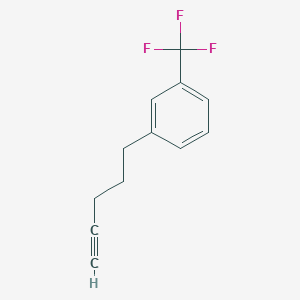
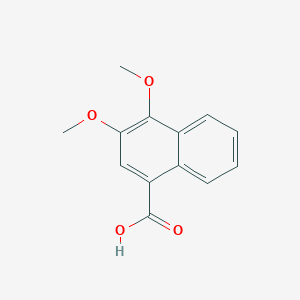
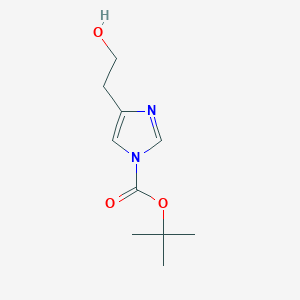
![Tert-butyl [2-{[4-(bromomethyl)benzoyl]amino}-4-(2-thienyl)phenyl]carbamate](/img/structure/B8338093.png)
